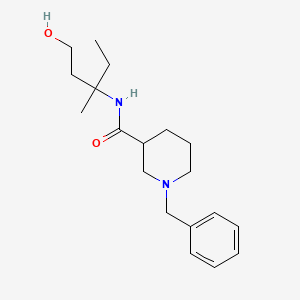![molecular formula C19H26N4O2 B6638028 1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea, also known as HU-210, is a synthetic cannabinoid with high affinity for the CB1 receptor. It was first synthesized in 1988 by a group of Israeli researchers led by Raphael Mechoulam. HU-210 is considered to be one of the most potent cannabinoids known to date and is used extensively in scientific research.
作用机制
1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea exerts its effects by binding to the CB1 receptor, which is predominantly found in the central nervous system. It acts as a potent agonist of this receptor, leading to the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects by modulating the pain pathway in the central nervous system. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea has several advantages for use in lab experiments. It is a potent cannabinoid with high affinity for the CB1 receptor, making it an ideal tool for studying the endocannabinoid system. This compound is also stable and can be easily synthesized in large quantities. However, this compound has several limitations as well. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. This compound is also highly potent and can cause adverse effects at high doses.
未来方向
There are several future directions for the use of 1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea in scientific research. One potential application is in the treatment of various neurological disorders such as Alzheimer's disease and epilepsy. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Finally, this compound may have potential as a therapeutic agent for the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Conclusion:
In conclusion, this compound is a potent synthetic cannabinoid with high affinity for the CB1 receptor. It has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has several advantages for use in lab experiments, but also has limitations due to its controlled substance status and potential for adverse effects. There are several future directions for the use of this compound in scientific research, including its potential use in the treatment of various diseases and disorders.
合成方法
The synthesis of 1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea involves the reaction of cyclohexanone with 2-bromo-2-methylpropane in the presence of potassium hydroxide to form 1-(2-hydroxycyclohexyl)propan-2-one. This intermediate is then reacted with 2-(1-imidazolyl)phenylmagnesium bromide to form 1-(2-hydroxycyclohexyl)methyl-3-(1-imidazolyl)phenylpropan-2-one. Finally, this compound is reacted with methyl isocyanate to form this compound.
科学研究应用
1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of various diseases such as Parkinson's disease, multiple sclerosis, and cancer.
属性
IUPAC Name |
1-[(2-hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22(13-16-7-3-5-9-18(16)24)19(25)21-12-15-6-2-4-8-17(15)23-11-10-20-14-23/h2,4,6,8,10-11,14,16,18,24H,3,5,7,9,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJWZRFCGCXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1O)C(=O)NCC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6638021.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)